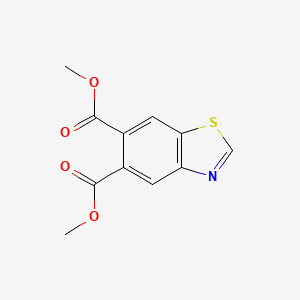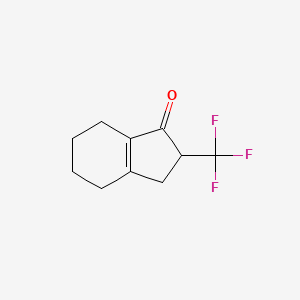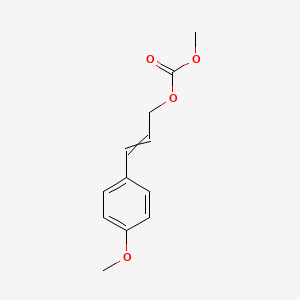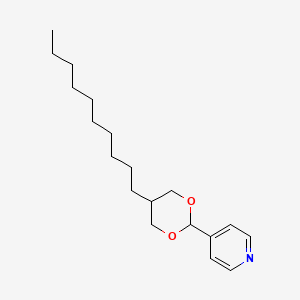![molecular formula C14H26N2O4S B12572750 Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester CAS No. 503310-64-3](/img/structure/B12572750.png)
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester is a chemical compound with the molecular formula C15H28N2O4S. It is known for its unique structure, which includes a carbamic acid group, a dicyclohexylamino group, and a sulfonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester typically involves the reaction of dicyclohexylamine with a sulfonyl chloride derivative, followed by the introduction of a carbamic acid ester group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
科学的研究の応用
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
類似化合物との比較
Similar Compounds
- Carbamic acid, [(dicyclohexylamino)sulfonyl]-, ethyl ester
- Carbamic acid, [(dicyclohexylamino)sulfonyl]-, propyl ester
- Carbamic acid, [(dicyclohexylamino)sulfonyl]-, butyl ester
Uniqueness
Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
特性
CAS番号 |
503310-64-3 |
|---|---|
分子式 |
C14H26N2O4S |
分子量 |
318.43 g/mol |
IUPAC名 |
methyl N-(dicyclohexylsulfamoyl)carbamate |
InChI |
InChI=1S/C14H26N2O4S/c1-20-14(17)15-21(18,19)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,17) |
InChIキー |
DEFWQRKDFLFHIE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NS(=O)(=O)N(C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)





![Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide](/img/structure/B12572742.png)

![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)
